molecular formula C22H14BrN3O3S B4767700 5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide

5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide

Cat. No. B4767700
M. Wt: 480.3 g/mol
InChI Key: VXMFUIWLZVCAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. Additionally, it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, studies could focus on the development of novel derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

5-bromo-N-[[4-(2-oxochromen-3-yl)phenyl]carbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O3S/c23-16-9-15(11-24-12-16)20(27)26-22(30)25-17-7-5-13(6-8-17)18-10-14-3-1-2-4-19(14)29-21(18)28/h1-12H,(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMFUIWLZVCAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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